molecular formula C10H12N4O B13427129 2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol

2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol

Cat. No.: B13427129
M. Wt: 204.23 g/mol
InChI Key: TYYSNXCJVIXQGO-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that features a unique structure combining azetidine, triazole, and pyridine rings. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application, especially given its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaOCl, reducing agents like sodium borohydride, and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazolo-pyridine derivatives and contributes to its potential as a versatile compound in various applications .

Biological Activity

The compound 2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4OC_{12}H_{16}N_4O with a molecular weight of 232.28 g/mol . The unique structure features an azetidine ring fused with a triazolo-pyridine scaffold, which contributes to its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄O
Molecular Weight232.28 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By disrupting CDK2/cyclin A2 interactions, the compound induces apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Studies have shown that derivatives of triazolo-pyridines exhibit varying degrees of activity against bacteria and fungi. The incorporation of the azetidine moiety enhances the compound's ability to target microbial pathogens .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of CDK2 : By inhibiting CDK2 activity, the compound interferes with cell cycle progression.
  • Interaction with Adenosine Receptors : Investigations into its interactions with adenosine receptors suggest potential applications in treating diseases associated with these receptors .

Study on Anticancer Activity

In a recent study examining the anticancer effects of various triazolo-pyridines, this compound was found to significantly reduce cell viability in human cancer cell lines compared to control groups. The study utilized various assays to measure cell proliferation and apoptosis rates .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound revealed that it exhibited activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-(azetidin-3-yl)-7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one

InChI

InChI=1S/C10H12N4O/c1-6-2-8-12-10(7-4-11-5-7)13-14(8)9(15)3-6/h2-3,7,11H,4-5H2,1H3,(H,12,13)

InChI Key

TYYSNXCJVIXQGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=C1)N=C(N2)C3CNC3

Origin of Product

United States

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